

# A Comparative Guide to Alternative Bifunctional Chelating Agents for Radiometals

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## Compound of Interest

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In the rapidly evolving field of radiopharmaceuticals, the choice of a bifunctional chelating agent (BFC) is critical to the successful development of diagnostic and therapeutic agents. These molecules are essential for stably incorporating a radiometal into a targeting biomolecule, such as an antibody or peptide, ensuring its delivery to the site of interest while minimizing off-target accumulation. This guide provides a comparative overview of alternative BFCs for commonly used radiometals, with a focus on their performance based on published experimental data.

The ideal BFC should exhibit rapid and efficient radiolabeling under mild conditions, form a highly stable complex with the radiometal in vitro and in vivo, and have minimal impact on the pharmacokinetic properties of the conjugated biomolecule. This comparison will delve into alternatives to standard chelators, presenting key data on their performance for various radiometals.

## Gallium-68: Beyond DOTA and HBED-CC

Gallium-68 ( $^{68}\text{Ga}$ ) is a widely used positron-emitting radionuclide for PET imaging. While DOTA and HBED-CC are commonly employed, several alternatives have emerged with favorable properties.<sup>[1][2]</sup> Non-macrocyclic and chimeric derivatives such as THP- and DATA-derivatives are gaining significant attention.<sup>[3][4]</sup> Siderophores, natural iron chelators, have also been explored for  $^{68}\text{Ga}$  due to the chemical similarities between  $\text{Fe}^{3+}$  and  $\text{Ga}^{3+}$ .<sup>[1]</sup>

Key Alternative Chelators for  $^{68}\text{Ga}$ :

- **NOTA (1,4,7-triazacyclononane-1,4,7-triacetic acid):** The NOTA macrocycle offers a cavity size that is well-matched for the Ga(III) ion, leading to stable complexes.[5] Derivatives like p-SCN-Bn-NOTA are designed to circumvent issues with conjugation compromising the chelator's coordinating ability.[5]
- **Tris(hydroxypyridinone) (THP) Ligands:** These chelators enable the rapid production of  $^{68}\text{Ga}$ -labeled proteins under mild conditions, achieving high yields and specific activities even at low concentrations.[6]
- **DATA Derivatives:** These non-macrocyclic chelators are an area of growing interest for  $^{68}\text{Ga}$  chelation.[3][4]
- **Siderophore-based Chelators (e.g., Desferrioxamine-B - DFO):** While their resulting complexes with  $^{68}\text{Ga}$  are thermodynamically stable, they can exhibit a lack of kinetic inertness, potentially leading to the release of the radioisotope in vivo.[1]

## Copper-64: Alternatives for Stable PET Imaging

Copper-64 ( $^{64}\text{Cu}$ ) is a versatile radionuclide for both PET imaging and therapy. The development of BFCs that form stable complexes with  $^{64}\text{Cu}$  is crucial to prevent its release and subsequent accumulation in non-target tissues like the liver.

A comparative study evaluated several BFCs for  $^{64}\text{Cu}$ , including macrocyclic chelators (p-SCN-Bn-DOTA, p-SCN-Bn-Oxo-DO3A, p-SCN-NOTA, p-SCN-PCTA), DTPA derivatives, and the sarcophagine chelator sar- $\text{CO}_2\text{H}$ . [7][8][9] The results highlighted that macrocyclic radioimmunoconjugates were significantly more stable in serum than those with DTPA derivatives, with less than 6% dissociation of  $^{64}\text{Cu}$  over 48 hours. [7][8]

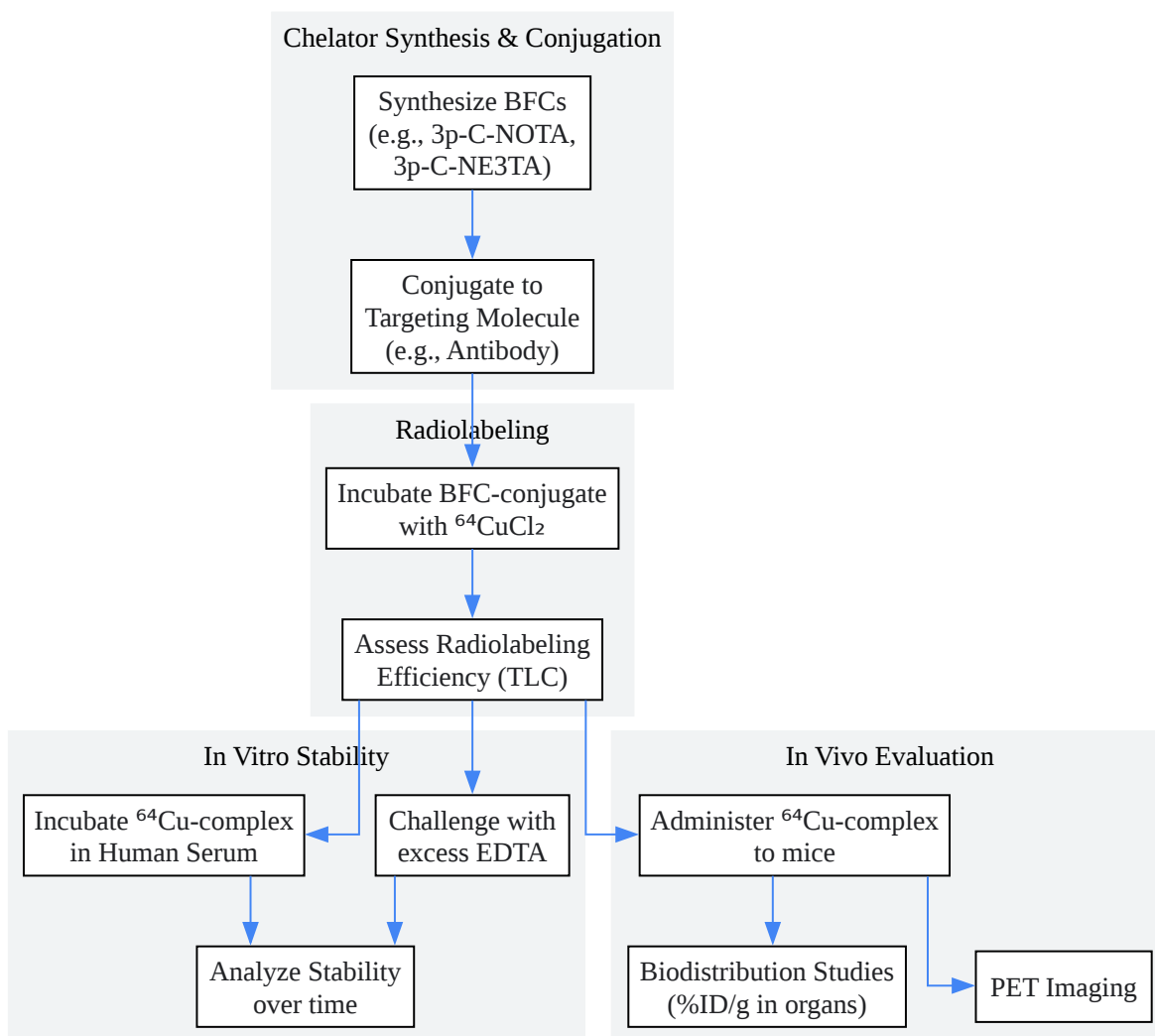
Table 1: Comparison of Radiolabeling Efficiency and Stability of  $^{64}\text{Cu}$ -labeled Immunoconjugates

Bifunctional Chelator	Antibody Conjugate	Radiolabeling Efficiency (at 31 nM)	Serum Stability (% intact after 48h)	Reference
p-SCN-NOTA	NOTA-rituximab	95%	>94%	<a href="#">[7]</a> <a href="#">[8]</a>
sar-CO <sub>2</sub> H	Sar-CO-rituximab	High (98% at 250 nM)	>94%	<a href="#">[7]</a> <a href="#">[8]</a>
p-SCN-Bn-DOTA	DOTA-rituximab	Lower than NOTA	>94%	<a href="#">[7]</a> <a href="#">[8]</a>
DTPA derivatives	DTPA-rituximab	Poor	Poor	<a href="#">[7]</a> <a href="#">[8]</a>

Notably, <sup>64</sup>Cu-NOTA-rituximab demonstrated the highest radiochemical yield under very dilute conditions.[\[7\]](#)[\[8\]](#) Both NOTA and sar-CO<sub>2</sub>H offer the advantage of rapid radiolabeling at room temperature.[\[9\]](#)

Further studies have explored novel TACN-based (3p-C-NOTA, 3p-C-NE3TA) and CYCLEN-based (3p-C-DE4TA) chelators.[\[10\]](#)[\[11\]](#) All these chelators showed instantaneous and near-complete binding to <sup>64</sup>Cu at room temperature.[\[10\]](#)[\[11\]](#) However, in vivo biodistribution revealed that while <sup>64</sup>Cu-3p-C-NOTA and <sup>64</sup>Cu-3p-C-NE3TA exhibited excellent stability, <sup>64</sup>Cu-3p-C-DE4TA showed evidence of dissociation with high retention in the liver and kidneys.[\[10\]](#)

#### Experimental Workflow for <sup>64</sup>Cu Chelator Evaluation



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Workflow for evaluating novel bifunctional chelators for  $^{64}\text{Cu}$ .

## Zirconium-89: The Quest for Greater Stability than DFO

Zirconium-89 ( $^{89}\text{Zr}$ ) is an ideal radionuclide for immuno-PET due to its long half-life, which matches the pharmacokinetics of antibodies.[12] Desferrioxamine (DFO) is the most commonly used chelator for  $^{89}\text{Zr}$ ; however, its hexadentate nature is insufficient to fully saturate the coordination sphere of  $\text{Zr}^{4+}$ , leading to suboptimal in vivo stability and release of the radiometal, which then accumulates in bone.[13]

This has spurred the development of novel chelators with higher denticity and pre-organized structures to improve complex stability.

Promising Alternatives to DFO for  $^{89}\text{Zr}$ :

- DFO Derivatives (DFO, DFOSq, DFOcyclo):\*\* Novel analogs of DFO have been developed to create more stable  $^{89}\text{Zr}$  complexes.[14][15]
- Fusarinine C (FSC): This cyclic chelator has shown comparable complexing properties to DFO and is expected to offer higher stability.[16]  $^{89}\text{Zr}$ -FSC derivatives demonstrated excellent in vitro stability and resistance to transchelation.[16] Importantly, PET imaging with  $^{89}\text{Zr}$ -FSC-RGD conjugates showed no bone uptake, indicating high in vivo stability.[16]
- Tetrahydroxamate Chelators: Novel bifunctional tetrahydroxamate chelators with extended linkers have been synthesized and evaluated. While showing improved stability in mouse plasma compared to earlier versions, they have not yet surpassed the stability of DFO in vivo.[17]
- Octadentate Pseudopeptides: A series of bifunctional octadentate pseudopeptides have been designed, with N-methylhydroxamate proving to be an effective  $^{89}\text{Zr}$ -chelating group. The resulting complexes are water-soluble and stable.[12]
- 3,4,3-(LI-1,2-HOPO) and DFO:\* A side-by-side comparison of five different chelators identified 3,4,3-(LI-1,2-HOPO) and DFO\* as highly promising candidates for stable  $^{89}\text{Zr}$  complexation for clinical applications.[18][19]

Table 2: In Vitro Stability of  $^{89}\text{Zr}$ -Complexes

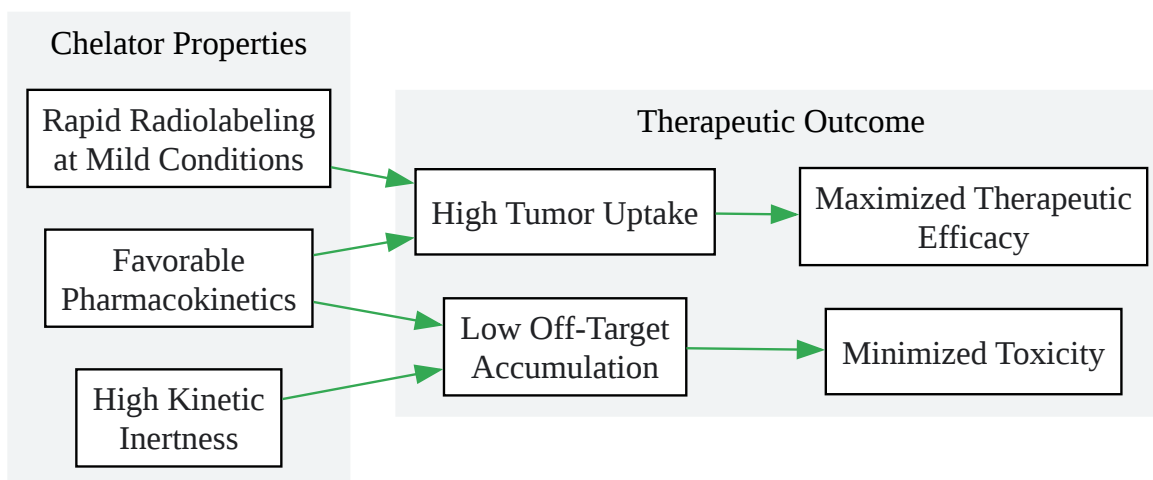
Chelator	Stability in PBS (7 days)	Stability in EDTA (7 days)	Stability in Human Serum (7 days)	Reference
Fusarinine C (FSC) derivatives	Excellent	Excellent	Excellent	<a href="#">[16]</a>
Desferrioxamine B (DFO)	Less stable than FSC	Less stable than FSC	Less stable than FSC	<a href="#">[16]</a>

## Lutetium-177: Chelators for Targeted Radionuclide Therapy

Lutetium-177 ( $^{177}\text{Lu}$ ) is a prominent therapeutic radionuclide. The choice of BFC can significantly impact the in vivo behavior of  $^{177}\text{Lu}$ -labeled nanobodies. A study comparing p-SCN-Bn-DOTA, DOTA-NHS-ester, CHX-A"-DTPA, and 1B4M-DTPA for labeling an anti-HER2 nanobody found that both macrocyclic (DOTA-based) and acyclic (DTPA-based) chelators formed stable conjugates.[\[20\]](#)

The 1B4M-DTPA-conjugated nanobody demonstrated high tumor uptake and exceptionally low background levels, resulting in excellent tumor-to-background ratios.[\[20\]](#) This highlights that for  $^{177}\text{Lu}$ , well-designed acyclic chelators can perform as well as or even better than macrocyclic ones in certain applications.

Logical Relationship of Chelator Selection for Targeted Therapy



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Key chelator properties influencing therapeutic outcomes.

## Experimental Protocols

Detailed experimental protocols are crucial for reproducing and comparing findings. Below are summaries of typical methodologies employed in the evaluation of bifunctional chelators.

### Radiolabeling Efficiency

- **Preparation of Labeling Solution:** A solution of the bifunctional chelator or its bioconjugate is prepared in a suitable buffer (e.g., ammonium acetate buffer, pH 5.5-7.0).
- **Addition of Radiometal:** The radiometal solution (e.g.,  $^{64}\text{CuCl}_2$ ,  $^{68}\text{GaCl}_3$ ) is added to the chelator solution.
- **Incubation:** The reaction mixture is incubated at a specific temperature (room temperature to  $95^\circ\text{C}$ ) for a defined period (e.g., 5-60 minutes).
- **Quality Control:** The radiolabeling efficiency is determined by techniques such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to separate the radiolabeled complex from the free radiometal.

### In Vitro Serum Stability

- Incubation: The purified radiolabeled complex is incubated in human serum at 37°C.
- Time Points: Aliquots are taken at various time points (e.g., 1, 4, 24, 48 hours).
- Analysis: The stability is assessed by analyzing the percentage of intact radiolabeled complex remaining at each time point, typically using size exclusion chromatography or TLC.

## In Vivo Biodistribution

- Animal Model: Studies are typically conducted in healthy mice or tumor-bearing xenograft models.
- Administration: The radiolabeled compound is administered intravenously.
- Tissue Harvesting: At predefined time points (e.g., 1, 4, 24, 48 hours post-injection), animals are euthanized, and major organs and tissues are harvested and weighed.
- Radioactivity Measurement: The radioactivity in each tissue sample is measured using a gamma counter.
- Data Expression: The results are expressed as the percentage of the injected dose per gram of tissue (%ID/g).

## Conclusion

The field of bifunctional chelating agents is continuously advancing, offering a growing array of alternatives to conventional chelators. For  $^{68}\text{Ga}$ , novel non-macrocyclic and THP chelators show promise for rapid, mild labeling. In the realm of  $^{64}\text{Cu}$ , NOTA and sarcophagine-based chelators provide superior stability and labeling kinetics compared to DOTA and DTPA derivatives. For  $^{89}\text{Zr}$ , the development of octadentate chelators like fusarinine C and optimized DFO derivatives is crucial to overcome the in vivo instability of the standard  $^{89}\text{Zr}$ -DFO complex. Finally, for therapeutic applications with  $^{177}\text{Lu}$ , both macrocyclic and well-designed acyclic chelators can yield highly stable conjugates with favorable in vivo profiles.

The selection of an appropriate BFC must be tailored to the specific radiometal, the targeting biomolecule, and the intended application. The data presented in this guide underscore the



importance of comparative studies in identifying the optimal chelator to advance the development of safe and effective radiopharmaceuticals.

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